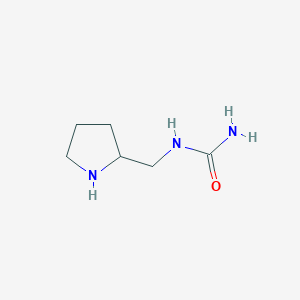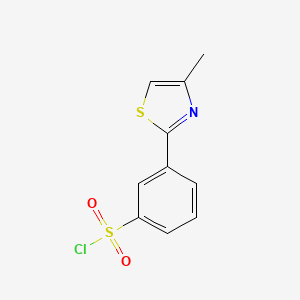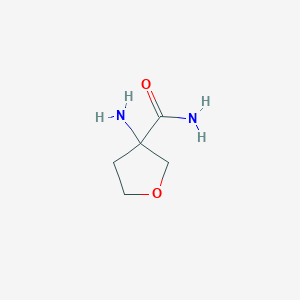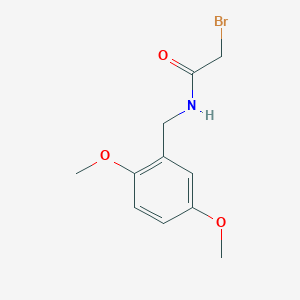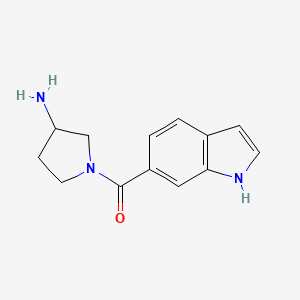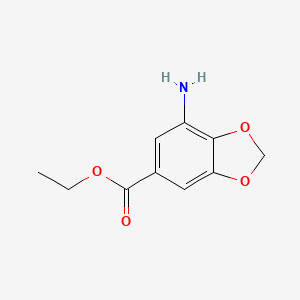
ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Vue d'ensemble
Description
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, also known as EABDC, is a synthetic compound that has been studied for its potential applications in various scientific research areas. EABDC is an aromatic heterocyclic compound, and its structure consists of a benzene ring fused with a dioxole ring. It is a colorless, crystalline solid that is soluble in most organic solvents. EABDC has been studied for its potential applications in chemical synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders, including cancer and microbial infections . The compound “ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate” can be utilized in the synthesis of these indole derivatives, contributing to the development of new therapeutic agents.
Anti-Tumor Applications
The structure of “ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate” suggests potential anti-tumor properties. Indole derivatives, which can be synthesized from this compound, have been increasingly recognized for their role in cancer treatment. They exhibit various biologically vital properties that make them suitable for developing novel anti-cancer drugs .
Antibacterial Properties
Research indicates that indole derivatives exhibit antibacterial activity. The compound could serve as a precursor in synthesizing new antibacterial agents, helping combat resistant bacterial strains and contributing to the field of antibiotics .
Benzofuran Derivatives Synthesis
Benzofuran derivatives are known for their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. “Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate” could be a key intermediate in synthesizing these compounds, which are potential natural drug lead compounds .
Anti-Viral Applications
Given the bioactivity profile of benzofuran and indole derivatives, there is potential for “ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate” to be used in the synthesis of anti-viral agents. This could be particularly relevant in the development of treatments for diseases like hepatitis C .
Pharmacological Research
Indole derivatives, related to “ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate,” have a wide range of pharmacological activities. They are used in the study of plant hormones and have clinical applications in treating various disorders. This compound could be instrumental in creating new pharmacological agents .
Propriétés
IUPAC Name |
ethyl 7-amino-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNNXIBLOPMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)
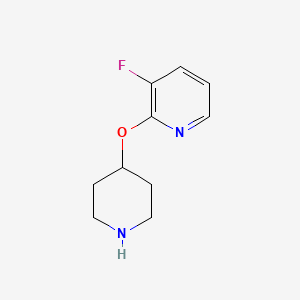
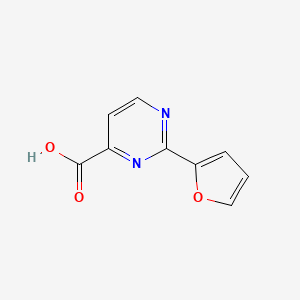
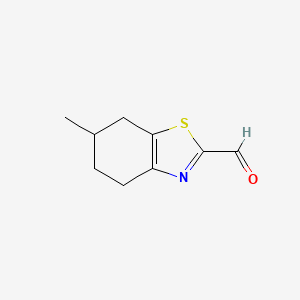
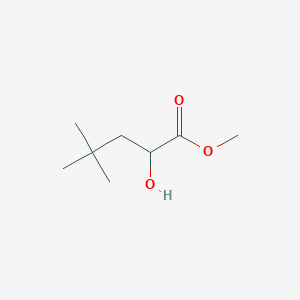
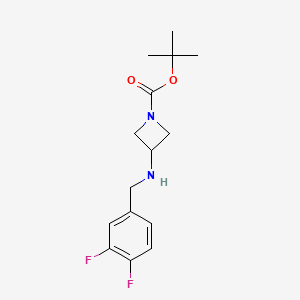
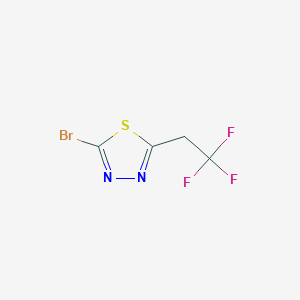
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
